Metabolic Stability Advantage of the Fluoromethyl Group Over Non-Fluorinated Azetidine Analogs
The 3-fluoromethyl substitution in the target compound is expected to reduce CYP450-mediated oxidation compared to a non-fluorinated azetidine analog (e.g., 2-(2-chlorophenyl)-1-(azetidin-1-yl)ethanone). A systematic study of mono- and difluorinated azetidines reported high metabolic stability for fluorinated derivatives, with intrinsic clearance values in human liver microsomes typically below 15 µL/min/mg protein, whereas non-fluorinated azetidines often exceed 50 µL/min/mg . While direct measurement for this specific compound is not publicly available, the class-level inference is strong and supports the selection of the fluoromethyl variant for projects requiring enhanced metabolic durability.
| Evidence Dimension | Intrinsic microsomal clearance (CLint) in human liver microsomes |
|---|---|
| Target Compound Data | Predicted < 15 µL/min/mg (based on class) |
| Comparator Or Baseline | 2-(2-Chlorophenyl)-1-(azetidin-1-yl)ethanone (non-fluorinated); typical CLint > 50 µL/min/mg |
| Quantified Difference | ~3- to 5-fold reduction in clearance (class-level estimate) |
| Conditions | Class-level inference from published microsomal stability data on fluorinated azetidine series |
Why This Matters
Lower intrinsic clearance directly correlates with longer half-life and higher oral bioavailability, reducing the risk of compound attrition in drug discovery pipelines.
